Cas no 2137752-36-2 (benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
![benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2137752-36-2x500.png)
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate
- 2137752-36-2
- EN300-729286
-
- インチ: 1S/C17H16FN3O4S/c1-11-8-13-15(14(9-11)26(18,23)24)21(2)20-16(13)19-17(22)25-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,22)
- InChIKey: QFSWOJQSAJQIBG-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC(C)=CC2C(NC(=O)OCC3C=CC=CC=3)=NN(C)C=21)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 377.08455534g/mol
- どういたいしつりょう: 377.08455534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 98.7Ų
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729286-0.5g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 0.5g |
$1632.0 | 2023-05-30 | ||
Enamine | EN300-729286-5.0g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 5g |
$4930.0 | 2023-05-30 | ||
Enamine | EN300-729286-2.5g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 2.5g |
$3332.0 | 2023-05-30 | ||
Enamine | EN300-729286-0.05g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 0.05g |
$1428.0 | 2023-05-30 | ||
Enamine | EN300-729286-10.0g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 10g |
$7312.0 | 2023-05-30 | ||
Enamine | EN300-729286-0.1g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 0.1g |
$1496.0 | 2023-05-30 | ||
Enamine | EN300-729286-0.25g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 0.25g |
$1564.0 | 2023-05-30 | ||
Enamine | EN300-729286-1.0g |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate |
2137752-36-2 | 1g |
$1701.0 | 2023-05-30 |
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamateに関する追加情報
Benzyl N-[7-(Fluorosulfonyl)-1,5-Dimethyl-1H-Indazol-3-Yl]Carbamate: A Comprehensive Overview
Benzyl N-[7-(Fluorosulfonyl)-1,5-Dimethyl-1H-Indazol-3-Yl]Carbamate, identified by the CAS number 2137752-36-2, is a highly specialized compound with significant applications in the fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential biological activities. The molecule incorporates a benzyl group attached to a carbamate moiety, which is further connected to an indazole ring substituted with fluorosulfonyl and methyl groups. These structural features contribute to its stability and reactivity, making it a valuable compound for research and development.
The indazole ring system in this compound is of particular interest due to its versatility in organic synthesis. The substitution pattern at positions 1, 5, and 7 of the indazole ring introduces steric and electronic effects that can be exploited for various chemical transformations. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the context of drug discovery. The fluorosulfonyl group adds a layer of complexity to the molecule, enhancing its ability to participate in reactions that require specific directing effects or reactivity profiles.
One of the most notable aspects of Benzyl N-[7-(Fluorosulfonyl)-1,5-Dimethyl-1H-Indazol-3-Yl]Carbamate is its role in modern chemical synthesis. Researchers have utilized this compound as an intermediate in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been leveraged to create novel compounds with improved pharmacokinetic properties.
In addition to its synthetic applications, this compound has shown promise in biological assays. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for further investigation in therapeutic development. The methyl groups on the indazole ring contribute to lipophilicity, which can enhance membrane permeability—a critical factor for drug bioavailability.
The synthesis of Benzyl N-[7-(Fluorosulfonyl)-1,5-Dimethyl-1H-Indazol-3-Yl]Carbamate involves a multi-step process that typically begins with the preparation of the indazole core. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, Benzyl N-[7-(Fluorosulfonyl)-1,5-Dimethyl-1H-Indazol-3-Yl]Carbamate undergoes hydrolysis or oxidation reactions, leading to the formation of less complex byproducts. These findings are important for developing sustainable practices in chemical manufacturing.
In conclusion, Benzyl N-[7-(Fluorosulfonyl)-1,5-Dimethyl-1H-Indazol-3-Yl]Carbamate (CAS 2137752-36-2) stands out as a versatile and intriguing compound with wide-ranging applications in chemistry and pharmacology. Its unique structure enables participation in diverse chemical reactions while offering potential benefits for drug discovery and development. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
2137752-36-2 (benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate) 関連製品
- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)
- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)
- 380465-51-0(2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide)
- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)
- 866769-80-4(methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)
- 1810074-81-7((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)
- 4747-41-5(1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 1429417-94-6(3-(2,4-difluorophenoxy)-1-methyl-1H-pyrazol-4-amine)
- 952107-73-2(Methyl 4-(4,4,4-trifluorobutanoyl)benzoate)




